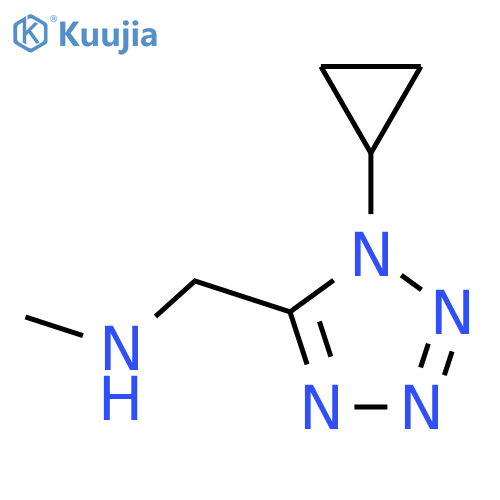

Cas no 1342349-41-0 ((1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine)

(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

-

- (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine

- AKOS012030028

- EN300-1234521

- 1342349-41-0

- [(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine

-

- インチ: 1S/C6H11N5/c1-7-4-6-8-9-10-11(6)5-2-3-5/h5,7H,2-4H2,1H3

- InChIKey: PYXDRCUTGRWKLP-UHFFFAOYSA-N

- ほほえんだ: N1(C(CNC)=NN=N1)C1CC1

計算された属性

- せいみつぶんしりょう: 153.10144537g/mol

- どういたいしつりょう: 153.10144537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 55.6Ų

(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1234521-5.0g |

[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine |

1342349-41-0 | 5g |

$2940.0 | 2023-05-25 | ||

| Enamine | EN300-1234521-0.1g |

[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine |

1342349-41-0 | 0.1g |

$892.0 | 2023-05-25 | ||

| Enamine | EN300-1234521-250mg |

[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine |

1342349-41-0 | 250mg |

$642.0 | 2023-10-02 | ||

| Enamine | EN300-1234521-50mg |

[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine |

1342349-41-0 | 50mg |

$587.0 | 2023-10-02 | ||

| Enamine | EN300-1234521-1000mg |

[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine |

1342349-41-0 | 1000mg |

$699.0 | 2023-10-02 | ||

| Enamine | EN300-1234521-5000mg |

[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine |

1342349-41-0 | 5000mg |

$2028.0 | 2023-10-02 | ||

| Enamine | EN300-1234521-0.05g |

[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine |

1342349-41-0 | 0.05g |

$851.0 | 2023-05-25 | ||

| Enamine | EN300-1234521-10.0g |

[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine |

1342349-41-0 | 10g |

$4360.0 | 2023-05-25 | ||

| Enamine | EN300-1234521-2.5g |

[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine |

1342349-41-0 | 2.5g |

$1988.0 | 2023-05-25 | ||

| Enamine | EN300-1234521-100mg |

[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl](methyl)amine |

1342349-41-0 | 100mg |

$615.0 | 2023-10-02 |

(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amineに関する追加情報

Chemical Profile of (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine (CAS No. 1342349-41-0)

(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine, identified by its CAS number 1342349-41-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This tetrazole-based molecule has garnered attention due to its unique structural features and potential biological activities. The presence of a cyclopropyl group and a tetrazole ring system imparts distinct chemical properties that make it a valuable candidate for further investigation in drug discovery and development.

The compound's molecular structure consists of a tetrazole core substituted with a cyclopropylmethyl group and a methylamine moiety. This arrangement not only contributes to its distinct chemical reactivity but also suggests potential interactions with biological targets. The tetrazole ring is known for its ability to act as a pharmacophore in various drug molecules, often contributing to binding affinity and selectivity. In contrast, the cyclopropyl group is frequently incorporated into drug candidates due to its ability to enhance metabolic stability and binding interactions.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the potential biological activity of (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine with greater accuracy. Studies using virtual screening and docking simulations have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The cyclopropyl moiety, in particular, has been shown to modulate the conformational flexibility of the molecule, potentially enhancing its binding affinity to target proteins.

In the realm of medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The tetrazole scaffold is one such heterocycle that has been extensively explored for its pharmacological properties. Researchers have demonstrated that modifications at various positions of the tetrazole ring can significantly alter its biological activity. For instance, substituents at the 5-position can influence both the solubility and potency of the compound. The incorporation of a cyclopropyl group at the 1-position further enhances these properties by providing additional interaction points with biological targets.

The chemical synthesis of (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine presents unique challenges due to the sensitivity of the tetrazole ring towards nucleophilic attack. However, advances in synthetic methodologies have enabled more efficient and scalable production processes. Techniques such as metal-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrosilylation have been employed to construct the desired molecular framework with high precision. These methods not only improve yield but also minimize unwanted byproducts, ensuring a higher purity of the final product.

Evaluation of the pharmacokinetic properties of this compound is crucial for assessing its potential as a therapeutic agent. Preliminary studies have indicated that (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine exhibits moderate solubility in water and good stability under physiological conditions. These characteristics are favorable for drug development, as they suggest potential for oral administration and systemic distribution. Additionally, preliminary toxicity studies have shown no significant adverse effects at tested concentrations, further supporting its viability as a lead compound.

The biological activity of this compound has been explored in various in vitro assays relevant to neurological disorders. Notably, it has demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are implicated in conditions like depression and Parkinson's disease. The cyclopropyl group appears to play a critical role in modulating these interactions by influencing the electronic properties of the molecule. Further research is warranted to elucidate the precise mechanisms through which this compound exerts its effects.

In conclusion, (1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine (CAS No. 1342349-41-0) represents a promising candidate for therapeutic intervention in neurological disorders. Its unique structural features combined with favorable pharmacokinetic properties make it an attractive subject for further investigation. As research continues to uncover new insights into its biological activity and mechanism of action, this compound holds significant potential for development into novel therapeutic agents.

1342349-41-0 ((1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl(methyl)amine) 関連製品

- 193217-17-3((3-Methoxynaphthalen-2-yl)(phenyl)methanol)

- 875700-53-1(2-Fluoro-1-(4-methoxyphenoxy)-4-nitrobenzene)

- 1021228-64-7(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide)

- 2243508-53-2(2-({(9H-fluoren-9-yl)methoxycarbonyl}(3-fluorophenyl)amino)acetic acid)

- 380333-81-3(3-(4,6-dimethylpyrimidin-2-yl)amino-1-{2-3-(prop-1-en-2-yl)phenylpropan-2-yl}urea)

- 2227884-55-9((3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one)

- 2098085-86-8(4-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-5-methylisoxazole)

- 2172499-32-8(5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-ylmethanamine hydrochloride)

- 2229430-05-9(3-(1H-indazol-7-yl)-2,2-dimethylcyclopropylmethanamine)

- 2137510-72-4(3-(Cyclohexylamino)piperidin-4-ol)